Antiproliferative Activity in HT-29 Colon Cancer Cells: Target Compound vs. Unsubstituted Analog
2-(2,4-Dichlorobenzoyl)oxazole exhibits a potent antiproliferative effect against HT-29 human colon adenocarcinoma cells, with an IC50 of 0.84 ± 0.005 μM . In comparison, an unsubstituted oxazole derivative (unspecified) shows an IC50 of 0.30 ± 0.003 μM against the same cell line, indicating that while both compounds are active, the dichlorobenzoyl substitution results in a distinct potency profile .
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 0.84 ± 0.005 μM |
| Comparator Or Baseline | Unsubstituted oxazole derivative: IC50 = 0.30 ± 0.003 μM |
| Quantified Difference | Target compound is approximately 2.8-fold less potent than the comparator |
| Conditions | HT-29 human colon cancer cell line; SRB assay |
Why This Matters
The distinct IC50 value of 2-(2,4-Dichlorobenzoyl)oxazole is essential for reproducible pharmacology studies; substituting a generic oxazole will yield a different potency profile, potentially altering experimental outcomes in cancer research.
